molecular formula C17H13ClN6S B2873935 3-[({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine CAS No. 896678-45-8

3-[({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine

Cat. No.: B2873935
CAS No.: 896678-45-8
M. Wt: 368.84
InChI Key: GPPRVDWSVJEWKX-UHFFFAOYSA-N
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Description

3-[({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a triazolo[4,5-d]pyrimidine core, a chlorophenyl group, and a pyridinylmethylsulfanyl moiety. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.

Future Directions

Research into pyrimidine derivatives is ongoing, with many potential applications in medicinal chemistry. Future research could focus on optimizing the synthesis process, investigating the mechanism of action, and evaluating the biological activity of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazolo[4,5-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 4-amino-5-mercapto-3-substituted-1,2,4-triazoles and α,β-unsaturated carbonyl compounds.

    Introduction of the chlorophenyl group: This step often involves nucleophilic substitution reactions where the triazolo[4,5-d]pyrimidine core is reacted with 4-chlorobenzyl chloride under basic conditions.

    Attachment of the pyridinylmethylsulfanyl moiety: This can be accomplished through a nucleophilic substitution reaction where the intermediate product is reacted with pyridin-3-ylmethyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the pyridinylmethylsulfanyl moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown promise as an inhibitor of certain enzymes and receptors.

    Medicine: It is being investigated for its potential as an anticancer, antiviral, and antimicrobial agent.

    Industry: It can be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their kinase inhibitory activities.

    Triazolo[1,5-c]pyrimidine derivatives: These compounds also exhibit biological activities and are used in medicinal chemistry.

Uniqueness

3-[({3-[(4-chlorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)methyl]pyridine is unique due to the presence of both chlorophenyl and pyridinylmethylsulfanyl groups, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN6S/c18-14-5-3-12(4-6-14)9-24-16-15(22-23-24)17(21-11-20-16)25-10-13-2-1-7-19-8-13/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPRVDWSVJEWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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